molecular formula C17H22N4O2 B7349900 N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrazol-1-ylpyridine-4-carboxamide

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrazol-1-ylpyridine-4-carboxamide

Cat. No. B7349900
M. Wt: 314.4 g/mol
InChI Key: CVFCIPJRYXLJOA-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrazol-1-ylpyridine-4-carboxamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) colony-stimulating factor 1 receptor (CSF1R). CSF1R is a transmembrane receptor expressed on the surface of monocytes, macrophages, and their progenitors, and plays a critical role in regulating the survival, proliferation, and differentiation of these cells. CSF1R has been implicated in a variety of disease processes, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrazol-1-ylpyridine-4-carboxamide is a selective inhibitor of CSF1R, which blocks the binding of CSF1 to its receptor and inhibits downstream signaling pathways. CSF1R signaling plays a critical role in the survival, proliferation, and differentiation of monocytes and macrophages, as well as their progenitors. Inhibition of CSF1R with this compound leads to a reduction in the number and function of monocytes and macrophages, as well as a reduction in the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models. In cancer, this compound inhibits the recruitment and differentiation of TAMs, which promote tumor growth and metastasis. In inflammation and autoimmune disorders, this compound reduces the production of inflammatory cytokines and ameliorates disease symptoms.

Advantages and Limitations for Lab Experiments

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrazol-1-ylpyridine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CSF1R, which allows for the specific targeting of monocytes and macrophages. It has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders, and has shown promising results in these disease settings.
However, there are also some limitations to the use of this compound in lab experiments. It has a short half-life in vivo, which may limit its effectiveness in certain disease settings. It also has the potential to affect other cell types that express CSF1R, such as osteoclasts, which may lead to unwanted side effects.

Future Directions

There are several future directions for the development and use of N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrazol-1-ylpyridine-4-carboxamide. One area of focus is the development of more potent and selective CSF1R inhibitors, which may have improved efficacy and reduced side effects. Another area of focus is the identification of biomarkers that can predict response to CSF1R inhibitors, which may help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of CSF1R inhibitors in cancer, inflammation, and autoimmune disorders.

Synthesis Methods

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrazol-1-ylpyridine-4-carboxamide was first synthesized by Celgene Corporation using a multi-step synthetic route. The synthesis involves the reaction of 2-pyrazol-1-ylpyridine-4-carboxylic acid with (1R,2R)-2-hydroxycyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then converted to the final product, this compound, by reaction with a suitable reagent such as trifluoroacetic anhydride.

Scientific Research Applications

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrazol-1-ylpyridine-4-carboxamide has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In cancer, CSF1R has been shown to play a critical role in the recruitment and differentiation of tumor-associated macrophages (TAMs), which promote tumor growth and metastasis. Inhibition of CSF1R with this compound has been shown to reduce TAM infiltration and inhibit tumor growth in a variety of preclinical models, including breast cancer, glioblastoma, and pancreatic cancer.
In inflammation and autoimmune disorders, CSF1R has been implicated in the regulation of monocyte and macrophage function, which play a critical role in the pathogenesis of these diseases. Inhibition of CSF1R with this compound has been shown to reduce inflammatory cytokine production and ameliorate disease symptoms in preclinical models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

properties

IUPAC Name

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrazol-1-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c22-15-5-2-1-4-13(15)6-10-19-17(23)14-7-9-18-16(12-14)21-11-3-8-20-21/h3,7-9,11-13,15,22H,1-2,4-6,10H2,(H,19,23)/t13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFCIPJRYXLJOA-UKRRQHHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCNC(=O)C2=CC(=NC=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CCNC(=O)C2=CC(=NC=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.